molecular formula C14H10N2O2 B1397986 6-(4-Formyl-2-methylphenoxy)nicotinonitrile CAS No. 676494-24-9

6-(4-Formyl-2-methylphenoxy)nicotinonitrile

Cat. No. B1397986
M. Wt: 238.24 g/mol
InChI Key: KCZPGEOFXIZLGO-UHFFFAOYSA-N
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Description

“6-(4-Formyl-2-methylphenoxy)nicotinonitrile” is a chemical compound with the molecular formula C14H10N2O2 . It is used in research and has a molecular weight of 238.24 .


Synthesis Analysis

The synthesis of “6-(4-Formyl-2-methylphenoxy)nicotinonitrile” involves combining 4-hydroxy-3-methyl-benzaldehyde, K2CO3, and 6-CHLORONICOTINONITRILE in DMF (N,N-dimethyl-formamide), and heating at 100°C for 4 hours . After cooling to ambient temperature, the mixture is poured into water and the aqueous layer is extracted with EtOAc. The organic layer is dried over NA2SO4 and the solvent is eliminated. Drying under vacuum at 45°C overnight yields the title compound .


Molecular Structure Analysis

The molecular structure of “6-(4-Formyl-2-methylphenoxy)nicotinonitrile” is represented by the formula C14H10N2O2 . Unfortunately, the specific details about the molecular structure are not available in the search results.

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) serves as an important fluorophoric platform for developing chemosensors for detecting a variety of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underline the potential for 6-(4-Formyl-2-methylphenoxy)nicotinonitrile in similar applications, given its structural similarity to DFP (Roy, 2021).

Synthetic Antioxidants

Synthetic phenolic antioxidants (SPAs), due to their role in retarding oxidative reactions, have been the focus of research concerning their environmental occurrence, human exposure, and toxicity. Given the phenolic structure in the compound of interest, there's potential for its application as an antioxidant in various industrial and commercial products to extend product shelf life while considering environmental and health impacts (Liu & Mabury, 2020).

Antioxidant Activity Detection

The investigation into antioxidants and their implications across various fields highlights the critical role of phenolic compounds. Methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are essential in assessing the potential of compounds like 6-(4-Formyl-2-methylphenoxy)nicotinonitrile for similar applications (Munteanu & Apetrei, 2021).

Environmental Remediation

Studies on the sorption of phenoxy herbicides and their degradation highlight the environmental relevance of phenolic compounds. Research into advanced oxidation processes for treating recalcitrant compounds, including phenolics, in industrial wastewater underscores the potential environmental applications of 6-(4-Formyl-2-methylphenoxy)nicotinonitrile, particularly in enhancing the degradation efficiency of pollutants (Goodwin et al., 2018).

Nanostructured Materials for Energy Applications

Research into nanostructured transition metal nitrides for energy storage and conversion suggests a potential application area for 6-(4-Formyl-2-methylphenoxy)nicotinonitrile. By designing appropriate nanostructures, compounds with electronic properties can improve the performance of electrodes in electrochemical devices, indicating a promising direction for the compound of interest in energy-related applications (Dong et al., 2013).

properties

IUPAC Name

6-(4-formyl-2-methylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-10-6-11(9-17)2-4-13(10)18-14-5-3-12(7-15)8-16-14/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZPGEOFXIZLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Formyl-2-methylphenoxy)nicotinonitrile

Synthesis routes and methods I

Procedure details

Combine 4-hydroxy-3-methyl-benzaldehyde (0.502 g, 3.69 mmol), 6-chloro-nicotinonitrile (0.510 g, 3.68 mmol), and potassium carbonate (1.28 g, 9.26 mmol) in dimethylacetamide (18 mL) and warm to 100° C. After 1 h, cool to ambient temperature, dilute reaction mixture with water (40 mL), and extract with ethyl acetate (3×50 mL). Wash combined organic extracts with water and brine successively, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography (hexanes→ethyl acetate gradient/1.5 L) to provide 0.784 g (89%) of the title compound as a light brown solid: mass spectrum (electrospray): m/z=239.0 (M+1);
Quantity
0.502 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

Combine 4-hydroxy-3-methyl-benzaldehyde (401 mg, 2.94 mmol), K2CO3 (570 mg, 4.12 mmol) and 6-chloronicotinonitrile (408 mg, 2.94 mmol) in DMF (6 ml), heat at 100° C. After 4 h cool to ambient temperature and pour into water. Extract the aqueous layer with EtOAc. Dry the organic layer over Na2SO4 and eliminate the solvent. Dry under vacuum at 45° C. overnight to get the title compound (680 mg, 97%). 1H-NMR (CDCl3, 400 MHz): 9.99 (s, 1H), 8.43 (d, 1H, J=2.5 Hz), 7.97 (dd, 1H, J=2.5 and 8.8 Hz), 7.84 (bs, 1H), 7.80 (dd, 1H, J=2.5 and 8.8 Hz), 7.22 (d, 1H, J=8.4 Hz), 7.11 (d, 1H, J=8.4 Hz), 2.24 (s, 3H).
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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